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molecular formula C7H10N2 B081540 2,3,5-Trimethylpyrazine CAS No. 14667-55-1

2,3,5-Trimethylpyrazine

Cat. No. B081540
M. Wt: 122.17 g/mol
InChI Key: IAEGWXHKWJGQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588813

Procedure details

The reaction of trimethylpyrazine and freshly distilled propionaldehyde is carried out as described in Example I on the same molar scale. Preparative thick layer chromatography (2000μ silica gel GF, developed in 5% acetone/hexane) of the crude reaction product gives a 48% yield of 1-(2,3,5-trimethyl-6-pyrazinyl)-1-propanone (mp 65°-67° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetone hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([CH3:9])[C:5]([CH3:8])=[N:6]C=1.[CH:10](=O)CC.[CH3:14][C:15]([CH3:17])=[O:16].CCCCCC>>[CH3:8][C:5]1[C:4]([CH3:9])=[N:3][C:2]([CH3:1])=[C:14]([C:15](=[O:16])[CH2:17][CH3:10])[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(C(=NC1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Step Two
Name
acetone hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=C(N=C1C)C)C(CC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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